7,8,9,10-Dehydro Doxorubicinone
Overview
Description
7,8,9,10-Dehydro Doxorubicinone is a derivative of Doxorubicinone, a compound related to the well-known anticancer drug doxorubicin. It has a molecular formula of C21H14O8 and a molecular weight of 394.33 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Dehydro Doxorubicinone typically involves the dehydrogenation of Doxorubicinone. The process may include the use of specific catalysts and controlled reaction conditions to achieve the desired dehydrogenation . The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the production process would generally involve scaling up the laboratory synthesis methods, ensuring stringent quality control and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Dehydro Doxorubicinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s structure and properties.
Reduction: The addition of hydrogen or removal of oxygen can lead to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
7,8,9,10-Dehydro Doxorubicinone is primarily used in scientific research to study its chemical properties and potential biological activities. Its applications include:
Chemistry: Investigating its reactivity and potential as a precursor for synthesizing other compounds.
Biology: Studying its interactions with biological molecules and potential effects on cellular processes.
Medicine: Exploring its potential as a therapeutic agent or as a model compound for developing new drugs.
Industry: Utilizing its unique properties for developing new materials or chemical processes
Mechanism of Action
The mechanism of action of 7,8,9,10-Dehydro Doxorubicinone is not fully understood. it is believed to exert its effects through interactions with DNA and related enzymes, similar to doxorubicin. These interactions can lead to DNA damage, the generation of reactive oxygen species, and the activation of various molecular pathways involved in cell death and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,8,9,10-Dehydro Doxorubicinone include:
Doxorubicinone: The parent compound from which this compound is derived.
Doxorubicin: A widely used anticancer drug with a similar structure but different functional groups.
Doxorubicinol: A metabolite of doxorubicin with distinct biological activities
Uniqueness
This compound is unique due to its specific dehydrogenated structure, which may confer different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for research purposes, particularly in understanding the structure-activity relationships of related compounds .
Properties
IUPAC Name |
1,6,11-trihydroxy-3-(2-hydroxyacetyl)-10-methoxytetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIXWCJEVLBUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675662 | |
Record name | 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-23-7 | |
Record name | 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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